molecular formula C8H9F3N2 B1345167 (4-(Trifluoromethyl)benzyl)hydrazine CAS No. 2924-77-8

(4-(Trifluoromethyl)benzyl)hydrazine

Cat. No.: B1345167
CAS No.: 2924-77-8
M. Wt: 190.17 g/mol
InChI Key: JYHYIFWDMFXPFG-UHFFFAOYSA-N
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Description

(4-(Trifluoromethyl)benzyl)hydrazine is an organic compound with the molecular formula C8H9F3N2 It is characterized by the presence of a trifluoromethyl group attached to a benzyl hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: (4-(Trifluoromethyl)benzyl)hydrazine can be synthesized through the reaction of 4-trifluoromethylbenzyl chloride with hydrazine hydrate. The reaction typically occurs under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction can be represented as follows:

CF3C6H4CH2Cl+NH2NH2CF3C6H4CH2NHNH2+HCl\text{CF}_3\text{C}_6\text{H}_4\text{CH}_2\text{Cl} + \text{NH}_2\text{NH}_2 \rightarrow \text{CF}_3\text{C}_6\text{H}_4\text{CH}_2\text{NHNH}_2 + \text{HCl} CF3​C6​H4​CH2​Cl+NH2​NH2​→CF3​C6​H4​CH2​NHNH2​+HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding azides or other oxidized derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under appropriate conditions.

Major Products:

    Oxidation: Formation of azides or nitroso compounds.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(4-(Trifluoromethyl)benzyl)hydrazine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.

    Industry: It is used in the production of agrochemicals and dyestuffs, where the trifluoromethyl group imparts desirable properties such as increased stability and bioactivity.

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)phenylhydrazine
  • 4-Fluorophenylhydrazine
  • 4-Methoxyphenylhydrazine

Comparison: (4-(Trifluoromethyl)benzyl)hydrazine is unique due to the presence of both the trifluoromethyl group and the benzyl hydrazine moiety. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity compared to similar compounds. The trifluoromethyl group enhances the compound’s electron-withdrawing ability, making it more reactive in certain chemical reactions.

Biological Activity

(4-(Trifluoromethyl)benzyl)hydrazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

  • Molecular Formula : C8_8H9_9F3_3N2_2
  • Molecular Weight : Approximately 180.17 g/mol
  • Structural Features : The trifluoromethyl group enhances lipophilicity, which can significantly influence the compound's biological activity.

This compound acts through several biochemical mechanisms:

  • Enzyme Interaction : It can inhibit or activate enzymes by binding to their active sites, leading to changes in catalytic activity. This property is crucial for its role as an enzyme inhibitor in various biochemical pathways .
  • Cell Signaling Modulation : The compound influences cell signaling pathways and gene expression, impacting cellular metabolism and responses to external stimuli. This modulation can affect critical cellular functions such as growth and apoptosis.
  • Biochemical Pathways : It participates in the reduction and functionalization of graphene oxide and has been linked to the synthesis of other biologically active compounds, indicating its potential role in various biochemical pathways.

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE):

  • Inhibition Potency : The IC50_{50} values for AChE inhibition range from 27.04 to 106.75 µM, while for BuChE, they range from 58.01 to 277.48 µM. These values suggest that some derivatives exhibit stronger inhibition than clinically used drugs like rivastigmine .
Compound TypeAChE IC50_{50} (µM)BuChE IC50_{50} (µM)
Hydrazinecarboxamides27.04 - 106.7558.01 - 277.48
Rivastigmine~40N/A

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Antimicrobial Efficacy : Hydrazones derived from (4-(trifluoromethyl)benzoyl) hydrazine were tested against Mycobacterium tuberculosis and showed significant inhibitory effects with MIC values as low as 4 µM for potent derivatives .

Case Studies

  • Acetylcholinesterase Inhibition Study :
    • Researchers synthesized several hydrazone derivatives from (4-(trifluoromethyl)benzohydrazide). These compounds demonstrated dual inhibition of AChE and BuChE with varying potencies, suggesting a structure-activity relationship that can guide future drug design .
  • Antimicrobial Activity Assessment :
    • A study focused on the synthesis of hydrazones from various benzaldehydes revealed that certain derivatives exhibited strong antimicrobial activity against both bacterial and fungal strains, highlighting their potential as therapeutic agents against infectious diseases .
  • Cytotoxicity Studies :
    • Investigations into the cytotoxic effects of this compound derivatives against cancer cell lines indicated promising results, with some compounds showing selective cytotoxicity without significant toxicity to normal cells .

Properties

IUPAC Name

[4-(trifluoromethyl)phenyl]methylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2/c9-8(10,11)7-3-1-6(2-4-7)5-13-12/h1-4,13H,5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYHYIFWDMFXPFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90275588
Record name {[4-(Trifluoromethyl)phenyl]methyl}hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90275588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2924-77-8
Record name {[4-(Trifluoromethyl)phenyl]methyl}hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90275588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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